Cas no 2172397-46-3 (2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid)
2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1506361
- 2172397-46-3
- 2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
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- Inchi: 1S/C26H23BrN2O5/c1-26(2,24(31)32)29-23(30)15-11-16(27)13-17(12-15)28-25(33)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22H,14H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChI Key: OGQGOJZISPIRFX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C(NC(C(=O)O)(C)C)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 522.07903g/mol
- Monoisotopic Mass: 522.07903g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 752
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 105Ų
2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1506361-1.0g |
2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |
2172397-46-3 | 1g |
$0.0 | 2023-06-05 |
2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid
Introduction to 2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic Acid (CAS No. 2172397-46-3)
2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid, identified by its CAS number 2172397-46-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid is characterized by its complex arrangement of functional groups, including a brominated phenyl ring, a fluorenylmethoxy carbonyl group, and an amino formamide moiety. These structural features contribute to its unique chemical properties and biological interactions, which are being thoroughly investigated in various research settings.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The presence of multiple pharmacophoric elements in 2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid makes it a versatile scaffold for drug discovery. Specifically, the brominated phenyl ring and the fluorenylmethoxy carbonyl group have been shown to enhance binding affinity to target proteins, while the amino formamide moiety can participate in hydrogen bonding interactions, further stabilizing the compound's binding to biological receptors.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have leveraged its structural framework to develop derivatives that exhibit improved pharmacokinetic profiles and enhanced therapeutic efficacy. For instance, modifications to the fluorenylmethoxy carbonyl group have been explored to optimize solubility and metabolic stability, while alterations to the amino formamide moiety have aimed at enhancing receptor selectivity.
The bromine atom in the 3-position of the phenyl ring is another critical feature that has been extensively studied. Brominated aromatic compounds are known for their ability to interact with various biological targets, often leading to potent inhibitory effects on enzymes and receptors involved in disease processes. In the context of 2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid, this bromine atom serves as a key pharmacophore that contributes to its binding affinity and overall biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. These studies have revealed that 2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid can effectively interact with a variety of protein targets, including kinases, transcription factors, and other enzymes implicated in disease pathways. This has opened up new avenues for therapeutic intervention and has spurred interest in further exploring its potential applications.
In addition to its role as a drug discovery scaffold, this compound has also been investigated for its potential use in chemical biology studies. Its unique structural features make it an excellent candidate for probing biological mechanisms and understanding the function of key proteins involved in health and disease. By studying how 2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid interacts with biological systems, researchers can gain valuable insights into these processes and identify new therapeutic targets.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex molecular framework efficiently. These synthetic methodologies not only highlight the compound's synthetic challenge but also showcase the cutting-edge capabilities of modern organic chemistry.
The pharmacological profile of 2-{[3-bromo-5-({[(9H-fluoren-9-lylmethoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid is still being thoroughly characterized through preclinical studies. Initial findings suggest that it may exhibit significant activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and progression. Furthermore, its potential anti-inflammatory properties have also been noted, making it a promising candidate for treating chronic inflammatory diseases.
The fluorenylmethoxy carbonyl group is particularly noteworthy for its ability to enhance drug-like properties such as solubility and metabolic stability. This feature is crucial for ensuring that the compound remains active within the body long enough to exert its therapeutic effects. Additionally, the presence of multiple rotatable bonds in its structure provides ample opportunity for structural optimization through medicinal chemistry approaches.
Ongoing research is focused on further refining the pharmacological properties of this compound by exploring analogues derived from its core scaffold. By systematically modifying various functional groups, researchers aim to identify derivatives that offer improved efficacy, reduced toxicity, and enhanced patient compliance. These efforts are supported by high-throughput screening technologies that allow for rapid evaluation of large libraries of compounds.
The interdisciplinary nature of this research underscores the importance of collaboration between chemists, biologists, and pharmacologists in advancing drug discovery efforts. The synthesis and characterization of compounds like 2-{[3-bromo-5-({[(9H-fluoren-9-ylmethoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid rely on integrating knowledge from multiple scientific disciplines to address complex biological challenges effectively.
In conclusion, 2-{[3-bromo-5-({[(9H-fluoren)-9-ylmethoxy]carbonyl}amino)phenyl]-form-amido}-2-methyl-propanoic acid (CAS No. 2172397463) represents a significant advancement in pharmaceutical research due to its complex molecular architecture and promising biological activities. Its development as a drug candidate highlights the ongoing efforts within the scientific community to discover novel therapeutics targeting various diseases. As further research unfolds, this compound is expected to contribute valuable insights into both chemical biology and medicinal chemistry.
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